molecular formula C18H12FN5O4 B2959675 N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1286697-44-6

N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2959675
CAS No.: 1286697-44-6
M. Wt: 381.323
InChI Key: AJHRFZXITHLCNF-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic compound featuring a benzodioxol moiety linked via an acetamide bridge to a triazoloquinazolin core. The fluorine atom at position 9 may improve binding affinity and pharmacokinetic properties by modulating electronic effects and steric interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O4/c19-10-1-3-13-12(5-10)17-22-24(18(26)23(17)8-20-13)7-16(25)21-11-2-4-14-15(6-11)28-9-27-14/h1-6,8H,7,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHRFZXITHLCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=NC5=C(C4=N3)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the triazoloquinazoline core. The final step involves coupling these two fragments under specific reaction conditions.

    Preparation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of Triazoloquinazoline Core: This involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile, with hydrazine derivatives.

    Coupling Reaction: The final coupling step can be carried out using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The triazoloquinazoline core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the triazoloquinazoline core would yield the corresponding dihydro derivatives.

Scientific Research Applications

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Structure and Composition

The compound is characterized by its intricate structure, which includes:

  • A benzodioxole moiety providing aromatic properties.
  • A triazoloquinazoline core that is significant in medicinal chemistry due to its biological activity.

Molecular Formula

The molecular formula of this compound is C17H15FN4O3C_{17}H_{15}FN_{4}O_{3}, with a molecular weight of approximately 340.32 g/mol.

Antimicrobial Activity

Recent studies have highlighted the potential of compounds similar to this compound as antimicrobial agents. The structure allows for interactions with microbial enzymes and pathways, making it a candidate for developing new antibiotics to combat multidrug-resistant bacteria .

Anticancer Properties

The triazoloquinazoline framework has been associated with anticancer activity. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications on the quinazoline ring can enhance selectivity towards cancer cells while minimizing effects on normal cells .

Neurological Applications

There is emerging evidence suggesting that compounds containing the benzodioxole structure may exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems and have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases where cytokine modulation can lead to therapeutic benefits .

Case Study 1: Antimicrobial Efficacy

In a study published in Phytochemistry Reviews, researchers evaluated the antimicrobial activity of various benzodioxole derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications similar to those found in this compound significantly enhanced efficacy against these pathogens .

Case Study 2: Cancer Cell Line Inhibition

A research article from the Journal of Medicinal Chemistry explored the effects of triazoloquinazoline derivatives on various cancer cell lines. The study found that specific substitutions on the quinazoline ring led to increased cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting a promising avenue for drug development .

Case Study 3: Neuroprotection

In a recent investigation published in Frontiers in Neuroscience, scientists examined the neuroprotective effects of benzodioxole-containing compounds on neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds could mitigate cell death and preserve neuronal function, highlighting their potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogues

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Features References
Target Compound Triazolo[4,3-c]quinazolin 9-Fluoro, benzodioxol-acetamide 438.4* Fluorine enhances binding; benzodioxol improves bioavailability.
N-(3-Chloro-4-Methoxyphenyl)-2-{[5-Oxo-4-(Prop-2-en-1-yl)-4H,5H-[1,2,4]Triazolo[4,3-a]Quinazolin-1-yl]Sulfanyl}Acetamide Triazolo[4,3-a]quinazolin 3-Chloro-4-methoxyphenyl, propenyl, sulfanyl 521.9 Sulfanyl group may increase reactivity; chloro and methoxy enhance selectivity.
N-(1,3-Benzodioxol-5-yl)-2-(2-Hydroxy-4-Oxoquinazolin-3(4H)-yl)Acetamide Quinazolinone Benzodioxol, hydroxy 339.3 Lack of triazole reduces heterocyclic complexity; hydroxy group may aid H-bonding.
N-(1,3-Benzodioxol-5-ylMethyl)-2-([1,2,4]Triazolo[3,4-b][1,3]Benzothiazol-3-ylSulfanyl)Acetamide Triazolo[3,4-b]benzothiazole Benzothiazole, sulfanyl, methyl-benzodioxol 413.4 Benzothiazole introduces sulfur, potentially altering electronic properties.
N-(2H-1,3-Benzodioxol-5-yl)-2-({3-[(2-Fluorophenyl)Methyl]-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl}Sulfanyl)Acetamide Triazolo[4,5-d]pyrimidin 2-Fluorophenylmethyl, sulfanyl 438.4 Pyrimidin core vs. quinazolin; fluorophenyl enhances lipophilicity.

Pharmacological and Physicochemical Insights

Core Structure Impact: The triazoloquinazolin core in the target compound is distinct from triazolopyrimidin () or triazolobenzothiazole (). Quinazolin derivatives are often associated with kinase inhibition (e.g., EGFR), while pyrimidin-based compounds may target nucleotide metabolism .

Substituent Effects: Fluorine: Present in the target compound and ’s analogue, fluorine’s electronegativity enhances binding to hydrophobic pockets and reduces metabolic degradation . Benzodioxol vs. Aryl Groups: The benzodioxol moiety (target compound) offers better metabolic stability compared to chlorophenyl or methoxyphenyl groups (), which may increase cytotoxicity . Sulfanyl vs.

Varied solvents (DMF, ethanol) and catalysts (e.g., piperidine) influence yield and purity .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a benzodioxole moiety and a triazoloquinazoline structure, which are known to exhibit various pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H15FN4O3\text{C}_{19}\text{H}_{15}\text{F}\text{N}_4\text{O}_3

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Several studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound were tested against various cancer cell lines including SKOV3 (ovarian cancer), DU145 (prostate cancer), and COLO205 (colon cancer). The IC50 values reported were less than 10 µg/mL for several active compounds .
    CompoundCell LineIC50 (µg/mL)
    2bSKOV3<10
    2dDU145<10
    6COLO205<10

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated using standard bacterial strains. While specific data on the compound is limited, related benzodioxole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

  • Minimal Inhibitory Concentrations (MIC) : The antimicrobial activity was assessed using strains such as Bacillus subtilis and Escherichia coli. Certain derivatives exhibited significant activity with MIC values indicating effective concentrations .

Enzyme Inhibition

Quinazoline derivatives are also known for their ability to inhibit specific kinases which are crucial in cancer progression:

  • Kinase Inhibition : In vitro studies have shown that related compounds can selectively inhibit c-Src and Abl kinases at low nanomolar concentrations. This selectivity is vital for reducing off-target effects in therapeutic applications .

Case Studies

A notable study involved the synthesis and evaluation of various quinazoline derivatives where the most potent inhibitors were identified based on their IC50 values against specific kinases:

CompoundEGFR IC50 (µM)HER2 IC50 (µM)
Compound 80.0090.021
Compound 100.0260.069

These findings suggest that modifications to the quinazoline structure can significantly enhance biological activity .

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